molecular formula C11H13FN2O4 B2657645 Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate CAS No. 2248281-40-3

Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate

Cat. No. B2657645
CAS RN: 2248281-40-3
M. Wt: 256.233
InChI Key: ZQVBCGSQYVZQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate is a chemical compound used in scientific research for its unique properties. It is synthesized through a specific method and has various applications in scientific research.

Scientific Research Applications

Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate has various applications in scientific research. It is commonly used as a fluorescent probe to detect and quantify nitric oxide (NO) in biological systems. It has also been used as a precursor for the synthesis of other fluorescent probes, such as 2-amino-6-fluoro-3-nitropyridine. Additionally, it has been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease.

Mechanism of Action

Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate works by reacting with NO to form a fluorescent product. The reaction is based on the principle of fluorescence resonance energy transfer (FRET), where the energy from the excited state of the NO-reactive group is transferred to the fluorophore, resulting in fluorescence emission. The fluorescence intensity is proportional to the concentration of NO in the sample.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate has been shown to have minimal toxicity and does not interfere with normal cellular functions. It has been used to detect NO in various biological systems, such as blood vessels, neurons, and immune cells. Additionally, it has been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate as a fluorescent probe is its high sensitivity and selectivity for NO. It has been shown to detect NO at concentrations as low as 1 nM. Additionally, it has a long fluorescence lifetime, which allows for time-resolved measurements. However, one of the limitations is its photobleaching, which can affect the accuracy of the measurements. Additionally, it requires a specialized instrument, such as a fluorescence spectrophotometer, for detection.

Future Directions

There are several future directions for the use of Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate in scientific research. One direction is the development of new fluorescent probes based on the structure of Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate for the detection of other biological molecules. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to investigate the potential of Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate as a drug candidate for the treatment of various diseases.

Synthesis Methods

Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate is synthesized through a reaction between 2-fluoro-6-nitrobenzoic acid and tert-butyl carbamate. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through a series of chromatography techniques, such as column chromatography or HPLC.

properties

IUPAC Name

tert-butyl 2-amino-6-fluoro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)8-6(12)4-5-7(9(8)13)14(16)17/h4-5H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVBCGSQYVZQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate

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